4-[(1R)-1-aminoethyl]benzene-1-sulfonamide
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Overview
Description
4-[(1R)-1-aminoethyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, particularly as antimicrobial agents. This compound features a benzene ring substituted with an aminoethyl group and a sulfonamide group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide typically involves the reaction of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide with an amine source under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that include the preparation of intermediates, purification steps, and final conversion to the desired product. The use of advanced techniques such as chromatography and crystallization is common to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-aminoethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-[(1R)-1-aminoethyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-[(1R)-1-aminoethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with metabolic pathways, leading to its antimicrobial effects. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, thereby inhibiting the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
- 4-aminobenzene-1-sulfonamide
- 4-cyanobenzene-1-sulfonamide
- 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide
Uniqueness
4-[(1R)-1-aminoethyl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]benzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12)/t6-/m1/s1 |
InChI Key |
YIGSCEUQIQKFPL-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)N)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)N |
Origin of Product |
United States |
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